
7,9-Bis(2-carboxyethyl)guanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9-Bis(2-carboxyethyl)guanine is a chemical compound with the molecular formula C11H15N5O5. It is a derivative of guanine, a purine base found in DNA and RNA. This compound is characterized by the presence of two carboxyethyl groups attached to the 7th and 9th positions of the guanine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Bis(2-carboxyethyl)guanine typically involves the reaction of guanine with carboxyethylating agents under controlled conditions. One common method is the reaction of guanine with ethyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
7,9-Bis(2-carboxyethyl)guanine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the reaction conditions employed .
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the carboxyethyl groups to carboxylic acids.
Reduction: Reducing agents like sodium borohydride can reduce the carboxyethyl groups to primary alcohols.
Substitution: Nucleophilic substitution reactions can occur at the guanine ring, with reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield this compound-2-carboxylic acid, while reduction can produce 7,9-Bis(2-hydroxyethyl)guanine .
Aplicaciones Científicas De Investigación
7,9-Bis(2-carboxyethyl)guanine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7,9-Bis(2-carboxyethyl)guanine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and RNA, potentially affecting their structure and function. It may also interact with enzymes and proteins involved in cellular processes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
7-Carboxymethylguanine: Similar in structure but with a carboxymethyl group instead of carboxyethyl.
7-(2’-Carboxyethyl)guanine: Similar but with only one carboxyethyl group attached to the 7th position.
Uniqueness
7,9-Bis(2-carboxyethyl)guanine is unique due to the presence of two carboxyethyl groups, which can influence its chemical reactivity and biological interactions.
Propiedades
Número CAS |
93490-22-3 |
|---|---|
Fórmula molecular |
C11H15N5O5 |
Peso molecular |
297.27 g/mol |
Nombre IUPAC |
3-[2-amino-9-(2-carboxyethyl)-6-oxo-1,8-dihydropurin-7-yl]propanoic acid |
InChI |
InChI=1S/C11H15N5O5/c12-11-13-9-8(10(21)14-11)15(3-1-6(17)18)5-16(9)4-2-7(19)20/h1-5H2,(H,17,18)(H,19,20)(H3,12,13,14,21) |
Clave InChI |
BPUDTMYGLKEGOO-UHFFFAOYSA-N |
SMILES canónico |
C1N(C2=C(N1CCC(=O)O)N=C(NC2=O)N)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [3-(trimethoxysilyl)propyl]propanedioate](/img/structure/B14345231.png)
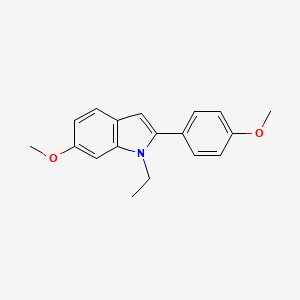
![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid](/img/structure/B14345235.png)
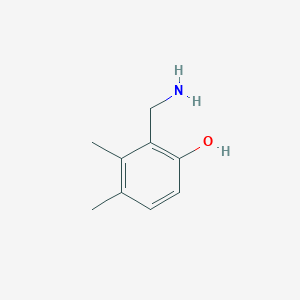

![2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane](/img/structure/B14345249.png)
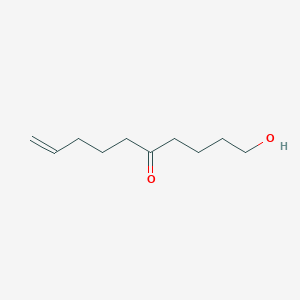
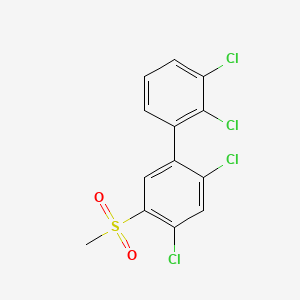

![3-[([1,1'-Biphenyl]-4-yl)methylidene]oxolan-2-one](/img/structure/B14345287.png)
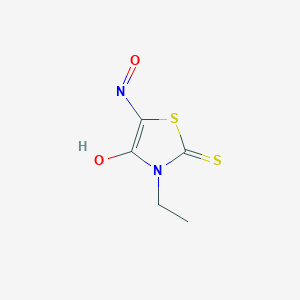

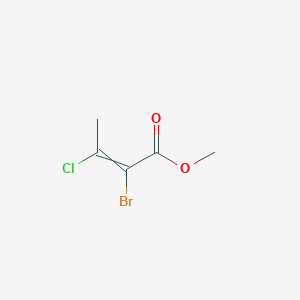
![3,7-Dimethyl-3H-imidazo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B14345312.png)
